3-Hydroxy-2,2-dimethylpropyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl pivalate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl pivalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or anhydrides are common reagents for esterification reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
3-Hydroxy-2,2-dimethylpropyl pivalate is widely used in scientific research and industrial applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings for automotive and industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl pivalate involves its interaction with various molecular targets. In coatings, it enhances flexibility and weathering properties by forming strong intermolecular bonds with other resin components. This results in improved mechanical properties and durability of the final product .
Comparison with Similar Compounds
Similar Compounds
Neopentyl glycol mono(hydroxypivalate): Similar in structure and used in similar applications.
Hydroxypivalyl hydroxypivalate: Another name for the same compound, emphasizing its glycol nature.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl pivalate is unique due to its dual functionality as both an ester and a glycol. This dual functionality allows it to impart flexibility and durability to coatings, making it an excellent choice for high-performance applications .
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)8(12)13-7-10(4,5)6-11/h11H,6-7H2,1-5H3 |
InChI Key |
JPRCUFGNDQWZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.